molecular formula C12H11F2NO3 B1390779 1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1098340-12-5

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1390779
M. Wt: 255.22 g/mol
InChI Key: HIELWKUFWOBERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The 2,4-difluorobenzyl part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2 and 4 positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds provide some insight. For instance, the synthesis of 4-oxotetrahydropyrimidine derivatives involves a Ugi four-component condensation reaction . Additionally, the conversion of 2,4-difluoroaniline to 1,3-difluorobenzene involves diazotization and hydro-de-diazotization .

Scientific Research Applications

Antimicrobial Agents

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were explored for their antimicrobial properties. A series of novel compounds derived from this acid, bearing various substitutions, were synthesized and evaluated. These compounds displayed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting their potential as antimicrobial agents (Jadhav et al., 2017).

Synthesis of Bicyclic Systems and Biological Activity Prediction

A one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems with 1,2,4-oxadiazole rings. These compounds' structures were confirmed using various spectroscopic methods, and their biological activity was predicted, indicating potential applications in various scientific domains (Kharchenko et al., 2008).

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c13-9-2-1-7(10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELWKUFWOBERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162757
Record name 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1098340-12-5
Record name 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[(2,4-difluorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.